molecular formula C11H15N3O3 B13625317 1-(3-Methoxy-2-nitrophenyl)piperazine

1-(3-Methoxy-2-nitrophenyl)piperazine

Cat. No.: B13625317
M. Wt: 237.25 g/mol
InChI Key: FUVFYXYBEURJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxy-2-nitrophenyl)piperazine is an organic compound with the molecular formula C11H15N3O3 It is a derivative of piperazine, a heterocyclic amine, and contains a methoxy group and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-2-nitrophenyl)piperazine typically involves the reaction of 3-methoxy-2-nitroaniline with piperazine. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-2-nitrophenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides or amines, suitable solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-(3-Methoxy-2-aminophenyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

1-(3-Methoxy-2-nitrophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-2-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxy-4-nitrophenyl)piperazine
  • 1-(2-Chloro-4-nitrophenyl)piperazine
  • 1-(4-Nitrophenyl)piperazine

Uniqueness

1-(3-Methoxy-2-nitrophenyl)piperazine is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring. This positioning can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

1-(3-methoxy-2-nitrophenyl)piperazine

InChI

InChI=1S/C11H15N3O3/c1-17-10-4-2-3-9(11(10)14(15)16)13-7-5-12-6-8-13/h2-4,12H,5-8H2,1H3

InChI Key

FUVFYXYBEURJAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])N2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.